Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate

Description

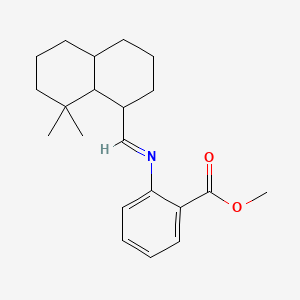

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate (CAS: 94021-69-9) is a methyl benzoate derivative featuring a bicyclic octahydro-8,8-dimethyl-1-naphthyl group attached via a methylene amino linkage to the benzoate core. The octahydro-naphthyl substituent imparts steric bulk and lipophilicity, which may enhance environmental stability or biological activity compared to simpler analogs.

Properties

CAS No. |

94021-69-9 |

|---|---|

Molecular Formula |

C21H29NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methylideneamino]benzoate |

InChI |

InChI=1S/C21H29NO2/c1-21(2)13-7-10-15-8-6-9-16(19(15)21)14-22-18-12-5-4-11-17(18)20(23)24-3/h4-5,11-12,14-16,19H,6-10,13H2,1-3H3 |

InChI Key |

SOVXORZTOMBPOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C1C(CCC2)C=NC3=CC=CC=C3C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate typically involves the reaction of octahydro-8,8-dimethyl-1-naphthaldehyde with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of methyl benzoate derivatives with diverse substituents, many of which are pesticidal agents. Below is a comparative analysis based on structural analogs and their documented uses:

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Key Findings:

Structural Diversity and Activity: The target compound’s octahydro-naphthyl group distinguishes it from sulfonylurea-based herbicides (e.g., bensulfuron-methyl), which rely on pyrimidine or triazine rings for enzyme inhibition . Its bicyclic structure likely enhances environmental persistence compared to monocyclic analogs (e.g., 68845-02-3) . Unlike haloxyfop-methyl, which contains a fluorinated pyridine group for lipid biosynthesis disruption , the target compound lacks electronegative substituents, suggesting a different mode of action.

Physicochemical Properties :

- The octahydro-naphthyl group increases molecular weight (~340 g/mol) and logP (estimated >4), indicating high lipophilicity. This contrasts with sulfonylureas (e.g., sulfometuron-methyl, logP ~1.5), which prioritize solubility for foliar absorption .

Synthetic and Functional Potential: While N,O-bidentate directing groups (e.g., in ’s compound) enable metal-catalyzed C–H functionalization , the target’s rigid bicyclic substituent may limit coordination flexibility. However, its steric bulk could favor selective binding in pesticidal or catalytic contexts.

Biological Activity

Methyl 2-(((octahydro-8,8-dimethyl-1-naphthyl)methylene)amino)benzoate, identified by its CAS number 94021-69-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula: C21H27NO2

- Molecular Weight: 327.50 g/mol

- Canonical SMILES: CC1(CCCC2C1C(CCC2)C=NC3=CC=CC=C3C(=O)OC)C

| Property | Value |

|---|---|

| CAS Number | 94021-69-9 |

| Molecular Formula | C21H27NO2 |

| Molecular Weight | 327.50 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives of thalidomide have shown selective growth inhibition of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for reducing side effects in cancer therapies .

The biological activity of this compound may be attributed to several mechanisms:

- Cell Cycle Arrest: Compounds similar to this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Inhibition of Cell Migration: Studies indicate that certain derivatives can inhibit the motility of cancer cells, which is essential for metastasis .

- Modulation of Signaling Pathways: The compound may affect key signaling pathways involved in cell survival and apoptosis, as evidenced by changes in phosphoprotein levels during treatment .

Case Studies and Research Findings

A notable study assessed various derivatives for their effects on hepatocellular carcinoma (HCC). Results demonstrated that specific compounds exhibited potent growth inhibition at concentrations as low as 10 µM without affecting healthy liver cells .

In another investigation focusing on the synthesis and biological assessment of thalidomide derivatives, it was found that these compounds could significantly alter cellular localization of phosphoproteins involved in critical signaling pathways related to cancer progression .

Safety and Toxicology

While exploring the biological activity, safety assessments are essential. The inhalation toxicity of related compounds has been studied, revealing potential health risks associated with certain chemical constituents . Such assessments are crucial for determining the therapeutic window and safety profile of new drug candidates.

Table 2: Summary of Biological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.